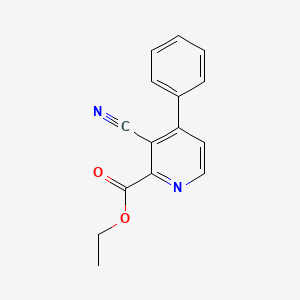

Ethyl 3-cyano-4-phenylpyridine-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-cyano-4-phenylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-2-19-15(18)14-13(10-16)12(8-9-17-14)11-6-4-3-5-7-11/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFWETVABGZJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Ethyl 3-cyano-4-phenylpyridine-2-carboxylate" synthesis mechanism

An In-depth Technical Guide to the Synthesis of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate

Foreword: The Architectural Elegance of Pyridine Synthesis

In the landscape of heterocyclic chemistry, the pyridine scaffold stands as a cornerstone, integral to countless pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The specific molecule of interest, this compound, presents a fascinating case study in synthetic strategy. Its asymmetrically substituted ring, featuring cyano, phenyl, and ethyl carboxylate functionalities, demands a sophisticated yet efficient approach to its construction. This guide eschews a simple recitation of steps; instead, it delves into the causal chemistry, strategic considerations, and mechanistic underpinnings of its synthesis, tailored for the discerning researcher and drug development professional. The primary focus will be on the most convergent and industrially relevant methodologies: one-pot multicomponent reactions (MCRs).[2][4]

Part 1: The Strategic Imperative of Multicomponent Reactions (MCRs)

Traditional linear syntheses, while foundational, often suffer from drawbacks such as lengthy reaction times, the need to isolate multiple intermediates, and poor atom economy. MCRs provide an elegant solution, constructing complex molecular architectures in a single, orchestrated event from three or more starting materials.[2][3] For the synthesis of our target molecule, a four-component strategy, inspired by the principles of the Hantzsch Pyridine Synthesis, offers a highly effective and convergent pathway.[1][5] This approach is not merely convenient; it is a testament to green chemistry principles, maximizing efficiency while minimizing waste.[4]

The selected reactants for this one-pot synthesis are strategically chosen for their inherent reactivity and their contribution to the final molecular structure:

-

Benzaldehyde: The source of the C4-phenyl substituent.

-

Ethyl Acetoacetate: A versatile β-ketoester that provides the atoms for the C2-carboxylate and the C5-C6 backbone of the pyridine ring.

-

Malononitrile: An active methylene compound that serves as the source for the C3-cyano group and the corresponding ring carbon.

-

Ammonium Acetate: The nitrogen donor, essential for forming the heterocyclic pyridine ring.

Logical Workflow of the Four-Component Synthesis

The diagram below illustrates the high-level workflow, where multiple distinct chemical transformations converge in a single pot to yield the desired heterocyclic product.

Caption: Fig. 1: Convergent workflow of the one-pot synthesis.

Part 2: The Core Mechanism Deconstructed

The true expertise in synthesis lies in understanding the reaction mechanism—the sequence of electron movements that dictates the outcome. The four-component synthesis of this compound is a cascade of classic organic reactions. While occurring concurrently in the same vessel, the mechanism can be logically dissected into five key stages.

Stage 1: Knoevenagel Condensation to form the Michael Acceptor

The reaction initiates with a base-catalyzed condensation between benzaldehyde and malononitrile. Ammonia or the acetate ion from ammonium acetate can serve as the catalytic base, deprotonating the highly acidic α-carbon of malononitrile. The resulting carbanion attacks the electrophilic carbonyl carbon of benzaldehyde, and subsequent dehydration yields benzylidenemalononitrile, a potent Michael acceptor.

Stage 2: Enamine Formation to form the Michael Donor

Simultaneously, ethyl acetoacetate reacts with ammonia (from the dissociation of ammonium acetate) to form a nucleophilic enamine, ethyl 3-aminocrotonate. This transformation is crucial as it converts the β-ketoester into a much stronger nucleophile for the subsequent conjugate addition step.

Stage 3: Michael Addition

This is the key carbon-carbon bond-forming step that links the two halves of the nascent ring. The electron-rich enamine (ethyl 3-aminocrotonate) attacks the electron-deficient β-carbon of the benzylidenemalononitrile in a classic Michael 1,4-conjugate addition. This step dictates the substitution pattern at positions 3 and 4 of the final ring.

Stage 4: Intramolecular Cyclization and Dehydration

The open-chain intermediate formed in the Michael addition rapidly undergoes an intramolecular cyclization. A nucleophilic amine attacks one of the electrophilic nitrile groups. This is followed by tautomerization and the elimination of a molecule of water, leading to the formation of a stable 1,4-dihydropyridine (1,4-DHP) intermediate.[6][7]

Stage 5: Oxidation to Aromatization

The final and irreversible step is the oxidation of the 1,4-dihydropyridine intermediate. The driving force for this reaction is the immense thermodynamic stability gained by forming the aromatic pyridine ring.[8] This oxidation can often be achieved in situ by air, or a mild oxidizing agent can be added to ensure complete conversion.

Mechanistic Diagram

The following diagram provides a visual representation of the plausible reaction cascade.

Caption: Fig. 2: Stepwise mechanistic cascade.

Part 3: Field-Proven Experimental Protocol

The following protocol describes a general, robust method for the synthesis of this compound via a one-pot, four-component reaction. This procedure is representative of modern, efficient approaches to this class of compounds.[9]

Materials & Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

-

Benzaldehyde (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Malononitrile (1.0 eq)

-

Ammonium acetate (1.5 - 2.0 eq)

-

Solvent: Ethanol or Acetic Acid

-

Standard laboratory glassware for work-up and purification

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask, add benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5 eq).

-

Solvent Addition: Add ethanol (25-30 mL) to the flask. The solvent serves to dissolve the reactants and facilitate the reaction.

-

Heating and Reflux: Place the flask in a heating mantle and equip it with a reflux condenser. Heat the mixture to reflux (approximately 78-80 °C for ethanol) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 6-8 hours, as indicated by the consumption of the starting materials.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates from the solution upon cooling. If not, slowly pour the reaction mixture into ice-cold water with stirring to induce precipitation.

-

Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).

Part 4: Data Summary & Expected Outcomes

The described protocol is expected to provide the target compound in good to excellent yields. The table below summarizes the key parameters and expected analytical data based on literature precedents.[9]

| Parameter | Value / Observation |

| Reactants | Benzaldehyde, Ethyl Acetoacetate, Malononitrile, Ammonium Acetate |

| Solvent | Ethanol |

| Reaction Time | 6 - 9 hours |

| Temperature | Reflux (~78 °C) |

| Expected Yield | 70% - 90% |

| Appearance | White to pale yellow crystalline solid |

| ¹H NMR (DMSO-d₆, δ ppm) | ~12.7 (s, 1H, NH), ~7.2-7.9 (m, Ar-H), ~4.1-4.3 (q, 2H, OCH₂), ~1.2-1.4 (t, 3H, CH₃) |

| IR (cm⁻¹) | ~3200 (N-H), ~2220 (C≡N), ~1700 (C=O, ester), ~1640 (C=O, pyridone) |

Note: The compound exists in tautomeric equilibrium with its 2-hydroxypyridine form, but the 2-pyridone form often predominates in the solid state and is reflected in spectroscopic data, particularly the presence of an N-H proton and a pyridone C=O stretch.

Conclusion

The synthesis of this compound via a four-component reaction is a powerful demonstration of modern synthetic organic chemistry. It combines efficiency, atom economy, and strategic elegance. By understanding the underlying Knoevenagel, Michael, and cyclization reactions, researchers can not only reproduce this synthesis but also adapt the methodology to create diverse libraries of functionalized pyridine derivatives for applications in drug discovery and materials science. This self-validating system, grounded in well-established mechanistic principles, provides a reliable and robust pathway to a valuable chemical entity.

References

- Hantzsch pyridine synthesis. (n.d.). Google Arts & Culture.

- Smolecule. (2023, August 16). This compound | 1407521-95-2.

- Hantzsch Pyridine Synthesis | PDF. (n.d.). Scribd.

- Kumar S, L., Tabassum, S., S, S. K., & Govindaraju, S. (2022, December 15). a-mini-review-on-the-multicomponent-synthesis-of-pyridine-derivatives. Bohrium.

- Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.

- Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.

-

Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Synthesis of pyridine derivatives using multicomponent reactions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Domínguez, G., & Pérez-Castells, J. (2014). Metal-Free Multicomponent Syntheses of Pyridines. Chemical Reviews, 114(21), 10826–10868. [Link]

-

de Andrade, J. B., & Pilli, R. A. (2019). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 15, 2470–2481. [Link]

-

Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(37), 26034–26042. [Link]

-

Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(37), 26034–26042. [Link]

- Guareschi-Thorpe Condensation. (n.d.). Merck.

-

A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives. (n.d.). Scilit. Retrieved January 20, 2026, from [Link]

-

Eltayyeb, M., Al-mutabagani, L., Al-zahrani, A., & Al-shehri, S. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 849–858. [Link]

-

Al-Ghorbani, M., Chehardoli, G., & Al-Mhdar, N. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega, 8(12), 11333–11342. [Link]

-

Tamaddon, F., & Maddah-Roodan, S. (2023). Guareschi–Thorpe reaction in water using ammonium carbonate. ResearchGate. Retrieved January 20, 2026, from [Link]

-

A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[2][6]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. (2016). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Patki, A. S., Jadhav, R. K., & Muley, D. B. (2020). Microwave Assisted and Eco-friendly synthesis of pyridine based chalcone and its derivatives. ResearchGate. Retrieved January 20, 2026, from [Link]

-

Tuktin, P. I., et al. (2024). Synthesis and Photophysical Properties of Ethyl 3,6-Diamino-4-aryl-5-cyanothieno[2,3-b]pyridine-2-carboxylates. ResearchGate. Retrieved January 20, 2026, from [Link]

-

The reaction of chalcone 11 with ethyl cyanoacetate and malononitrile. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Kumar, S., et al. (2025). l-Proline catalysed synthesis and in silico studies of novel α-cyano bis(indolyl)chalcones as potential anti-cancer agents. RSC Advances, 15(1), 1-15. [Link]

-

Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

- Solankee, A., Patel, G., & Solankee, S. (2011). SYNTHESIS AND STUDIES OF CHALCONES AND ITS CYANOPYRIDINE AND ACETYL PYRAZOLINE DERIVATIVES. Rasayan Journal of Chemistry, 4(2), 386-391.

-

This compound (C15H12N2O2). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

Sources

- 1. Buy this compound | 1407521-95-2 [smolecule.com]

- 2. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives | Scilit [scilit.com]

- 5. grokipedia.com [grokipedia.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

"Ethyl 3-cyano-4-phenylpyridine-2-carboxylate" chemical properties and structure

An In-depth Technical Guide to Ethyl 3-cyano-4-phenylpyridine-2-carboxylate

Abstract: This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal and synthetic chemistry. We will delve into its core chemical and structural properties, explore a robust synthetic methodology with mechanistic insights, discuss its reactivity, and survey its applications as a versatile scaffold in drug discovery. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this valuable chemical entity.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone for designing bioactive molecules. Within this class, this compound (ECPC) has emerged as a particularly valuable building block. Its structure features a strategic arrangement of functional groups: a cyano group, a phenyl ring, and an ethyl carboxylate moiety, all attached to the core pyridine heterocycle[1]. This specific decoration provides multiple reaction handles for further chemical modification and imparts distinct physicochemical properties that are advantageous for developing novel compounds, particularly in oncology and infectious disease research[1]. This guide will provide the foundational knowledge required to effectively utilize this compound in a research and development setting.

Core Physicochemical & Structural Properties

The utility of a chemical compound in synthesis and drug design is fundamentally governed by its physical and chemical properties. ECPC is a solid at room temperature and possesses a unique combination of functional groups that dictate its reactivity and potential biological interactions[1].

Key Data Summary

A compilation of essential identifying and physical data for this compound is presented below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1407521-95-2 | [1] |

| Molecular Formula | C₁₅H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 252.27 g/mol | [1] |

| Canonical SMILES | CCOC(=O)C1=NC=CC(=C1C#N)C2=CC=CC=C2 | [1][2] |

| InChI Key | BIFWETVABGZJTE-UHFFFAOYSA-N | [1][2] |

| Monoisotopic Mass | 252.08987 Da | [2] |

| Predicted XlogP | 2.7 | [2] |

Structural Insights

The molecule's three-dimensional structure is critical to its function. X-ray crystallographic analyses have provided precise measurements of its geometry. Key bond lengths include a C2–C3 distance of 1.47 Å and a C3–C≡N distance of 1.43 Å[1]. The torsional angle of C4–C5–C6–O is reported at 172.5°, which suggests minimal steric hindrance and influences the molecule's preferred conformation in solution and at receptor binding sites[1]. This planarity is a key feature for molecules designed to intercalate with biological macromolecules.

Synthesis and Mechanistic Insights

The efficient construction of the substituted pyridine core is paramount for the accessibility of ECPC and its derivatives. While several methods exist, including condensation and cyclization techniques, multicomponent reactions (MCRs) based on Hantzsch-inspired methodologies are particularly prominent for their efficiency[1]. An elegant and versatile approach for creating substituted pyridines is the Bohlmann-Rahtz Pyridine Synthesis, which proceeds in two main steps: a condensation to form an aminodiene intermediate, followed by a heat-induced cyclodehydration[3][4]. Modern modifications often allow this to be performed in a single pot.

Reaction Mechanism: A Modified Bohlmann-Rahtz Approach

The mechanism involves an initial Michael addition of an enamine to an ethynyl ketone. The resulting intermediate undergoes E/Z isomerization, which is often the rate-limiting step and requires thermal energy. The correctly oriented isomer then undergoes an electrocyclic reaction followed by dehydration (aromatization) to yield the final pyridine product. Acid catalysis is often employed to accelerate the cyclodehydration step[3][5].

Caption: Generalized mechanism of the Bohlmann-Rahtz Pyridine Synthesis.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol is a representative, modern one-pot procedure adapted from methodologies described for Bohlmann-Rahtz and related pyridine syntheses[3][5].

Objective: To synthesize this compound from appropriate precursors in a single reaction vessel.

Materials:

-

Ethyl 3-amino-3-phenylacrylate (Enamine precursor)

-

Ethyl 2-cyano-4-oxobut-2-enoate (Ynone equivalent/precursor)

-

Ytterbium(III) triflate (Yb(OTf)₃) or Zinc bromide (ZnBr₂) as Lewis acid catalyst[3]

-

Toluene, anhydrous

-

Dean-Stark apparatus

-

Standard reflux glassware

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Vessel Preparation: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap under a nitrogen atmosphere.

-

Reagent Addition: To the flask, add the enamine precursor (1.0 eq), the ynone equivalent (1.1 eq), and the Lewis acid catalyst (15-20 mol%)[3]. Add anhydrous toluene to create a 0.2 M solution.

-

Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. Water will collect in the Dean-Stark trap as the cyclodehydration proceeds. The rationale for using a Dean-Stark trap is to drive the equilibrium towards the product by removing the water byproduct.

-

Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Wash the organic solution sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Key Chemical Transformations and Derivative Synthesis

The true value of ECPC as a synthetic intermediate lies in the reactivity of its functional groups, which allows for the creation of diverse chemical libraries.

-

Hydrolysis of the Ester: The ethyl ester at the C2 position can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid[1]. This acid is a key precursor for forming amides, esters, and other derivatives by coupling with various amines or alcohols, significantly expanding the accessible chemical space.

-

Nucleophilic Substitution of the Cyano Group: The cyano group at the C3 position is a versatile handle. It can participate in nucleophilic substitution reactions, allowing for its conversion into other functional groups[1]. This is a powerful strategy for modulating the electronic and steric properties of the molecule.

-

Cyclization Reactions: Under specific reaction conditions, the cyano and ester functionalities can be induced to participate in intramolecular cyclization reactions, leading to the formation of more complex, fused heterocyclic systems with potentially enhanced biological properties[1].

Applications in Research and Drug Development

The ECPC scaffold is a recurring motif in compounds with significant biological activity. Its derivatives are actively being investigated as potential therapeutics.

-

Anticancer Agents: Research has demonstrated that the ECPC core exhibits promising antitumor activity by inhibiting cancer cell proliferation[1]. The strategic placement of the phenyl and cyano groups allows for interactions with biological targets like enzymes or receptors that are implicated in cancer progression[1]. Further derivatization of this scaffold has led to compounds with potent cytotoxic effects against various cancer cell lines[6][7].

-

Antimicrobial Properties: Derivatives of ECPC have been explored for their antimicrobial capabilities, making them attractive candidates for the development of new antibiotics to combat resistant strains of bacteria[1].

-

Chemical Intermediate: Beyond direct biological applications, ECPC serves as a crucial intermediate for more complex molecules in both the pharmaceutical and agrochemical industries[1][8].

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. While a specific safety data sheet for this exact compound is not detailed in the provided search results, general precautions for related cyano- and pyridine-containing compounds should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves[9].

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[9][10].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials[9][10].

-

Toxicity: Related compounds are classified as toxic if swallowed, inhaled, or in contact with skin, and may cause serious eye and skin irritation[9][11]. Assume similar hazards and handle with care.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is an enabling tool for innovation in synthetic and medicinal chemistry. Its robust synthesis, versatile reactivity, and proven relevance as a pharmacophore underscore its importance. Future research will likely focus on leveraging this scaffold to develop next-generation therapeutics with improved efficacy and specificity. The continued exploration of novel synthetic methodologies, such as flow chemistry and asymmetric catalysis, will further enhance the accessibility and diversity of ECPC derivatives, paving the way for new discoveries in drug development.

References

-

This compound (C15H12N2O2) . PubChemLite. [Link]

-

Bohlmann-Rahtz Pyridine Synthesis . Organic Chemistry Portal. [Link]

-

Bohlmann-Rahtz Pyridine Synthesis . SynArchive. [Link]

-

A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[3][12]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions . ResearchGate. (2016-11-22). [Link]

-

Bohlmann–Rahtz Pyridine Synthesis . J&K Scientific LLC. (2025-05-27). [Link]

-

Bohlmann–Rahtz pyridine synthesis . Wikipedia. [Link]

-

Bohlmann–Rahtz pyridine synthesis . YouTube. (2023-02-26). [Link]

-

Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives . Oriental Journal of Chemistry. [Link]

-

Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates . PubMed. [Link]

-

Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro . PubMed. (2016-08). [Link]

-

5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester . PubChem. [Link]

Sources

- 1. Buy this compound | 1407521-95-2 [smolecule.com]

- 2. PubChemLite - this compound (C15H12N2O2) [pubchemlite.lcsb.uni.lu]

- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 4. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. echemi.com [echemi.com]

- 11. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester | C18H20N2O3S | CID 9884549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. synarchive.com [synarchive.com]

A Technical Guide to Ethyl 3-cyano-4-phenylpyridine-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical properties, synthesis methodologies, and its emerging role as a scaffold for the development of novel therapeutic agents.

Core Compound Profile

This compound is a polysubstituted pyridine derivative. The strategic arrangement of a cyano group, a phenyl ring, and an ethyl carboxylate moiety on the pyridine core imparts a unique electronic and steric profile, making it a versatile building block and a pharmacologically relevant scaffold.

| Property | Value | Reference |

| CAS Number | 1407521-95-2 | [1] |

| Molecular Formula | C₁₅H₁₂N₂O₂ | [1] |

| Molecular Weight | 252.27 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCOC(=O)C1=NC=CC(=C1C#N)C2=CC=CC=C2 | [1] |

| Appearance | Expected to be a solid |

Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved through multicomponent reactions (MCRs), which offer advantages in terms of atom economy and procedural simplicity. A prominent and adaptable method is a Hantzsch-type pyridine synthesis.

Hantzsch-Inspired One-Pot Synthesis

This approach involves the condensation of an aromatic aldehyde (benzaldehyde), a β-ketoester (ethyl acetoacetate), a nitrile-containing active methylene compound (malononitrile), and an ammonium source (ammonium acetate). The reaction proceeds through a series of intermediates, culminating in the formation of the substituted pyridine ring.

Experimental Protocol: One-Pot Synthesis of this compound

This protocol is a generalized procedure based on established methodologies for the synthesis of substituted pyridines and may require optimization.

Materials:

-

Benzaldehyde

-

Ethyl acetoacetate

-

Malononitrile

-

Ammonium acetate

-

Ethanol (or another suitable solvent like acetic acid)

-

Piperidine (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and malononitrile (1 equivalent) in ethanol.

-

Add a molar excess of ammonium acetate (e.g., 4-6 equivalents) to the mixture.

-

Add a catalytic amount of piperidine (e.g., a few drops).

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water with vigorous stirring to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Causality Behind Experimental Choices:

-

Multicomponent Reaction: This strategy is chosen for its efficiency, allowing for the formation of a complex molecule in a single step, which is both time and resource-effective.

-

Ammonium Acetate: Serves as the nitrogen source for the pyridine ring and also acts as a catalyst.

-

Piperidine: A basic catalyst that facilitates the initial condensation reactions.

-

Recrystallization: A standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and byproducts.

Synthesis Workflow Diagram

Caption: Workflow for the one-pot synthesis of this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would be expected to show signals for the ethyl group (a quartet and a triplet), distinct signals for the protons on the pyridine ring, and a multiplet for the protons of the phenyl group.

-

¹³C NMR: The carbon spectrum would display signals for the carbonyl carbon of the ester, the cyano carbon, and the carbons of the pyridine and phenyl rings.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the C≡N stretch (around 2220 cm⁻¹), the C=O stretch of the ester (around 1720 cm⁻¹), and C=C and C=N vibrations of the aromatic rings.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (252.27 g/mol ).

Applications in Drug Discovery and Medicinal Chemistry

The 3-cyanopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[2] this compound and its derivatives are being investigated for a range of therapeutic applications, particularly as anticancer agents.

Anticancer Activity

Research has shown that various substituted 3-cyanopyridine derivatives exhibit potent anticancer activity through multiple mechanisms of action.

-

Kinase Inhibition: Many 3-cyanopyridine derivatives have been identified as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as PIM-1 kinase, VEGFR-2, and HER-2.[3][4]

-

Survivin Modulation: Some derivatives have been shown to modulate the expression of survivin, an inhibitor of apoptosis protein that is overexpressed in many cancers.[2] By reducing survivin levels, these compounds can promote apoptosis in cancer cells.[2]

-

Induction of Apoptosis: The inhibition of key survival pathways and modulation of anti-apoptotic proteins by 3-cyanopyridine derivatives can lead to the induction of programmed cell death (apoptosis) in malignant cells.[2][4]

Mechanism of Action: A Potential Signaling Pathway

The anticancer effects of 3-cyanopyridine derivatives can be conceptualized through their interaction with key signaling pathways that regulate cell fate.

Caption: Potential anticancer mechanism of action for 3-cyanopyridine derivatives.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]

-

Pictograms: Irritant.[1]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis via multicomponent reactions and the diverse biological activities of its derivatives, particularly in the realm of anticancer drug discovery, make it a compelling subject for further research and development. The insights provided in this guide aim to equip researchers and scientists with the foundational knowledge to explore the full potential of this versatile molecule.

References

-

Abdel-Aziz, M., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules, 25(21), 4984. Available at: [Link]

-

El-Adl, K., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(15), 4993. Available at: [Link]

-

Gomaa, A. M., et al. (2024). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Journal of the Iranian Chemical Society. Available at: [Link]

Sources

- 1. Buy this compound | 1407521-95-2 [smolecule.com]

- 2. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and Synthesis of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in a wide range of chemical transformations have made it a privileged scaffold in drug discovery and development. Within this vast family of compounds, polysubstituted pyridines, such as Ethyl 3-cyano-4-phenylpyridine-2-carboxylate, are of particular interest due to their potential for diverse biological activities and applications as versatile synthetic intermediates. This technical guide provides an in-depth exploration of the initial synthesis of this compound, focusing on the underlying chemical principles and experimental methodologies that govern its formation. While a singular "discovery" paper for this specific molecule is not prominently cited in the historical literature, its synthesis is a classic exemplar of a powerful and elegant multicomponent reaction strategy.

The Synthetic Approach: A Hantzsch-Inspired Multicomponent Reaction

The most logical and well-established route for the initial synthesis of this compound is a variation of the classic Hantzsch pyridine synthesis.[1][2][3] This one-pot, four-component reaction brings together simple, readily available starting materials to construct the complex pyridine ring in a single, efficient step. The choice of this methodology is underpinned by its atom economy, operational simplicity, and the ability to introduce multiple points of structural diversity.

The core components for this synthesis are:

-

An Aldehyde: Benzaldehyde, which provides the phenyl group at the 4-position of the pyridine ring.

-

A β-Ketoester: Ethyl acetoacetate, which contributes to the formation of the pyridine backbone and incorporates the ethyl carboxylate group at the 2-position.

-

A Cyano-containing Active Methylene Compound: Malononitrile, which serves as the source of the cyano group at the 3-position.

-

A Nitrogen Source: Ammonium acetate, which provides the nitrogen atom for the pyridine ring.

The convergence of these four components in a single reaction vessel, typically in a protic solvent like ethanol and often with a basic catalyst, leads to the formation of the target molecule.

Reaction Mechanism: A Stepwise Elucidation

The formation of this compound via this multicomponent reaction proceeds through a series of well-understood and sequential mechanistic steps. The causality behind this reaction cascade is a beautiful illustration of fundamental organic chemistry principles.

Step 1: Knoevenagel Condensation

The reaction is initiated by a Knoevenagel condensation between benzaldehyde and ethyl acetoacetate.[4][5][6] This reaction, typically catalyzed by a weak base such as piperidine or the ammonia from ammonium acetate, involves the deprotonation of the active methylene group of ethyl acetoacetate to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent dehydration yields the α,β-unsaturated intermediate, benzylidene ethyl acetoacetate.

Caption: Knoevenagel condensation of benzaldehyde and ethyl acetoacetate.

Step 2: Formation of the Enamine

Concurrently, the second key intermediate is formed through the reaction of the other active methylene compound, malononitrile, with ammonia (from ammonium acetate). The ammonia adds to one of the cyano groups, which, after tautomerization, can lead to an enamine-like species, or more directly, the deprotonated malononitrile acts as a nucleophile. For the purpose of the subsequent step, we can consider the formation of a reactive enamine or the carbanion of malononitrile.

Step 3: Michael Addition

The next crucial step is a Michael addition (or conjugate addition).[7][8][9] The enamine (or carbanion) derived from malononitrile acts as the Michael donor and attacks the β-carbon of the α,β-unsaturated system of the benzylidene ethyl acetoacetate (the Michael acceptor). This step is highly regioselective and is responsible for the formation of a key carbon-carbon bond in the final product.

Caption: Michael addition of the malononitrile-derived nucleophile.

Step 4: Cyclization and Aromatization

The Michael adduct, now containing all the necessary atoms for the final pyridine ring, undergoes a series of intramolecular reactions. The amino group attacks one of the carbonyl groups (the ketone of the original acetoacetate portion), leading to a cyclization reaction. This is followed by a dehydration step, which results in the formation of a dihydropyridine intermediate. The final and thermodynamically favorable step is the oxidation of this dihydropyridine to the aromatic pyridine ring.[1] In many Hantzsch-type syntheses, an external oxidizing agent is required; however, under certain reaction conditions, especially at elevated temperatures, air oxidation or disproportionation can lead to the aromatic product.

Caption: Final cyclization and aromatization steps.

Experimental Protocol: A Self-Validating System

The following protocol describes a representative synthesis of this compound. The trustworthiness of this protocol lies in its reliance on well-established reaction principles and the formation of a stable, crystalline product that can be readily purified and characterized.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Benzaldehyde | 106.12 | 1.06 g (1.0 mL) | 0.01 |

| Ethyl acetoacetate | 130.14 | 1.30 g (1.29 mL) | 0.01 |

| Malononitrile | 66.06 | 0.66 g | 0.01 |

| Ammonium acetate | 77.08 | 1.54 g | 0.02 |

| Ethanol | 46.07 | 20 mL | - |

| Piperidine | 85.15 | 2-3 drops | Catalytic |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (20 mL), benzaldehyde (1.06 g, 0.01 mol), ethyl acetoacetate (1.30 g, 0.01 mol), malononitrile (0.66 g, 0.01 mol), and ammonium acetate (1.54 g, 0.02 mol).

-

Add 2-3 drops of piperidine to the mixture.

-

Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water (50 mL) with stirring.

-

The precipitated solid product is collected by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

-

Dry the purified product in a vacuum oven.

Data and Characterization

The structure of the synthesized this compound can be unequivocally confirmed by standard spectroscopic techniques.

Expected Physical Properties:

| Property | Value |

| Molecular Formula | C₁₅H₁₂N₂O₂[10] |

| Molecular Weight | 252.28 g/mol [10] |

| Appearance | Pale yellow to white crystalline solid |

| Melting Point | Typically in the range of 130-140 °C (will vary with purity) |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.40-1.50 (t, 3H, -OCH₂CH ₃)

-

δ 4.40-4.50 (q, 2H, -OCH ₂CH₃)

-

δ 7.40-7.60 (m, 5H, Ar-H )

-

δ 8.60-8.70 (s, 1H, Pyridine-H )

-

δ 8.80-8.90 (s, 1H, Pyridine-H )

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 14.3, 62.5, 107.8, 115.9, 128.8, 129.2, 130.5, 135.7, 147.1, 150.2, 158.9, 160.1, 164.8

-

-

IR (KBr, cm⁻¹):

-

~2220 (C≡N stretch)

-

~1730 (C=O ester stretch)

-

~1600, 1550 (C=C and C=N aromatic ring stretches)

-

-

Mass Spectrometry (EI):

-

m/z 252 (M⁺)

-

Conclusion: A Foundation for Further Discovery

The synthesis of this compound via a Hantzsch-inspired multicomponent reaction is a testament to the efficiency and elegance of this classic transformation. This approach allows for the rapid construction of a highly functionalized pyridine scaffold from simple precursors. The presence of the cyano, ester, and phenyl groups provides multiple handles for further chemical modification, making this compound a valuable building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. This in-depth guide provides researchers and drug development professionals with a solid understanding of the fundamental principles and practical aspects of the synthesis of this important heterocyclic compound.

References

- Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638.

-

Hantzsch pyridine synthesis. (2023). In Wikipedia. Retrieved from [Link]

- Saini, A., Kumar, S., & Sandhu, J. S. (2008). Hantzsch reaction: recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67(2), 95-111.

- Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). What do we know about the Hantzsch reaction? A review. RSC Advances, 4(92), 54282-54299.

-

Michael reaction. (2023). In Wikipedia. Retrieved from [Link]

-

Knoevenagel condensation. (2023). In Wikipedia. Retrieved from [Link]

-

Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020, April 12). jOeCHEM. [Link]

- Enamine Catalysis of Michael Reactions. (n.d.). N. Mase.

-

The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry. Retrieved from [Link]

- Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. (n.d.).

-

Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

23.11: Conjugate Carbonyl Additions - The Michael Reaction. (2024, July 30). Chemistry LibreTexts. Retrieved from [Link]

- Knoevenagel condensation reaction between benzaldehyde and ethyl acetoacetate in microreactor and membrane microreactor. (2025, August 6).

- Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. (n.d.).

-

Knoevenagel condensation to make a coumarin - laboratory experiment. (2023, January 8). Chem Help ASAP. [Link]

- Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. (n.d.). Oriental Journal of Chemistry.

- Synthesis and Optical Properties of Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Derivatives. (2025, August 9).

- Hantzsch pyridine synthesis. (n.d.).

Sources

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buy this compound | 1407521-95-2 [smolecule.com]

An In-depth Technical Guide to the Synthesis of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate: Starting Materials and Precursors

Abstract: This technical guide provides a comprehensive overview of the synthetic routes, starting materials, and reaction mechanisms for the preparation of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate. This highly functionalized pyridine derivative is a valuable scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a critical analysis of the synthetic choices involved. We will delve into the prevalent one-pot multicomponent reactions, primarily focusing on Hantzsch-inspired and Guareschi-Thorpe type syntheses, which represent the most efficient and atom-economical approaches to this target molecule.

Introduction: The Significance of the 3-Cyano-4-phenylpyridine Scaffold

The pyridine ring is a cornerstone of heterocyclic chemistry, found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The specific substitution pattern of this compound, featuring a cyano group, a phenyl group, and an ethyl carboxylate, imparts a unique electronic and steric profile, making it a highly sought-after intermediate for further chemical elaboration.[3] Research has indicated that derivatives of this scaffold exhibit promising biological activities, including potential as antitumor and antimicrobial agents, underscoring its importance as a lead compound in drug discovery programs.[3]

The strategic placement of the cyano and ester functionalities allows for a wide range of chemical transformations. The cyano group can undergo nucleophilic substitution or be hydrolyzed to a carboxylic acid, while the ester can be hydrolyzed, transesterified, or converted to an amide, providing access to a diverse library of derivatives.[3]

Primary Synthetic Pathways: Multicomponent Reactions

The most efficient and widely employed methods for constructing the polysubstituted pyridine ring of the target molecule are one-pot multicomponent reactions (MCRs).[3][4] These reactions are prized for their operational simplicity, high atom economy, and the ability to generate molecular complexity in a single synthetic step. The synthesis of this compound is typically achieved through a variation of the classic Hantzsch or Guareschi-Thorpe pyridine syntheses.

Core Precursors and Starting Materials

The primary synthetic strategies converge on a common set of precursors, each contributing specific fragments to the final pyridine ring.

-

The Phenyl Group at C4: This is invariably sourced from benzaldehyde . The choice of substituted benzaldehydes allows for the introduction of various functionalities on the phenyl ring.

-

The Nitrogen Atom and C2: The nitrogen atom of the pyridine ring and the carbon at position 2, along with its associated ethyl carboxylate group, are typically derived from a β-ketoester , most commonly ethyl acetoacetate .

-

The Cyano Group at C3: An active methylene compound serves as the source of the C3 carbon and the cyano group. Common choices include malononitrile or ethyl cyanoacetate . The use of malononitrile is often favored due to its higher reactivity.[2]

-

The Nitrogen Source: Ammonium acetate or ammonia is used to provide the nitrogen atom for the pyridine ring.[5][6]

The general reaction can be visualized as the condensation of these four components, as depicted below:

Experimental Protocol and Optimization

While several catalysts and conditions have been reported for similar pyridine syntheses, this section provides a representative, detailed protocol based on common practices in the literature. This protocol is designed to be a robust starting point for laboratory synthesis.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |

| Benzaldehyde | 106.12 | 100-52-7 | Freshly distilled for best results. |

| Ethyl Acetoacetate | 130.14 | 141-97-9 | Reagent grade. |

| Malononitrile | 66.06 | 109-77-3 | Toxic, handle with care. |

| Ammonium Acetate | 77.08 | 631-61-8 | Anhydrous. |

| Ethanol (Absolute) | 46.07 | 64-17-5 | As solvent. |

| Piperidine | 85.15 | 110-89-4 | As catalyst (optional, basic). |

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol) in 30 mL of absolute ethanol.

-

Catalyst Addition (Optional but Recommended): Add 3-4 drops of piperidine to the mixture to catalyze the initial condensation steps.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the product should form. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble byproducts.

-

Purification: The crude product can be further purified by recrystallization from ethanol to afford a pale yellow crystalline solid.

Optimization of Reaction Conditions

The yield and purity of this compound can be significantly influenced by the reaction conditions. Here are some key parameters to consider for optimization:

-

Catalyst: While the reaction can proceed without an added catalyst, bases like piperidine or acids like p-toluenesulfonic acid can accelerate the reaction and improve yields. [6]Heterogeneous catalysts, such as copper nanoparticles on charcoal or doped animal bone meal, have also been reported to be effective and offer the advantage of easy separation. [2][4]* Solvent: Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its suitable boiling point. However, greener alternatives like water or solvent-free conditions have been explored, often in conjunction with microwave irradiation. [6][7]* Temperature: The reaction is typically carried out at the reflux temperature of the solvent. Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, often leading to higher yields. [3]* Stoichiometry: While a 1:1:1:2 molar ratio of benzaldehyde, ethyl acetoacetate, malononitrile, and ammonium acetate is standard, slight variations may be explored to optimize the yield for a specific setup.

Expected Yield and Characterization Data

Under optimized conditions, this one-pot synthesis can achieve yields ranging from 70% to over 90%. [3][4] Characterization Data for this compound:

-

Molecular Formula: C₁₅H₁₂N₂O₂ [3]* Molecular Weight: 264.27 g/mol

-

Appearance: Pale yellow crystalline solid.

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): Characteristic peaks are expected around 2220 (C≡N stretch), 1730 (C=O ester stretch), and 1600-1450 (C=C and C=N aromatic ring stretches).

-

¹H NMR Spectroscopy (CDCl₃, δ ppm): Expected signals include a triplet around 1.4 ppm and a quartet around 4.4 ppm for the ethyl ester group, and a multiplet in the aromatic region (7.3-7.8 ppm) for the phenyl and pyridine protons.

-

¹³C NMR Spectroscopy (CDCl₃, δ ppm): Key signals are anticipated around 165 (C=O ester), 117 (C≡N), and in the aromatic region (120-160 ppm).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Conclusion

The synthesis of this compound is most effectively achieved through a one-pot, four-component reaction utilizing readily available starting materials: benzaldehyde, ethyl acetoacetate, a cyano-source like malononitrile, and ammonium acetate. This approach, rooted in the principles of the Hantzsch and Guareschi-Thorpe pyridine syntheses, offers a highly efficient, atom-economical, and versatile route to this valuable heterocyclic building block. Understanding the underlying mechanistic steps—Knoevenagel condensation, enamine formation, Michael addition, and subsequent cyclization and aromatization—is key to optimizing the reaction conditions for improved yields and purity. The provided experimental protocol serves as a robust foundation for the laboratory-scale synthesis of this important compound, which holds significant promise for applications in medicinal chemistry and materials science.

References

-

Riadi, Y., Mamouni, R., Routier, S., Guillaumet, G., & Lazar, S. (2014). Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. ResearchGate. Available at: [Link]

-

CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Available at: [Link]

-

Nikpassand, M., Mamaghani, M., & Tabatabaeian, K. (2010). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO. Available at: [Link]

-

Abdel-latif, E., El-Mekabaty, A., & Fadda, A. A. (2016). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-BenzoT[2][5]hiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. ResearchGate. Available at: [Link]

-

ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Available at: [Link]

-

Du, K., Zhu, T., Li, G., & Huang, J. (2025). Multifunctional 3-Cyanopyridine Compounds: Synthesis Based on Tandem Reaction with 100% Atomic Economy and Their Applications. ResearchGate. Available at: [Link]

-

El-Sayed, N. N. E., El-Gohary, N. S., & Abdel-Gawad, S. M. (2019). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PMC. Available at: [Link]

-

Hosseini, H., & Bayat, M. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Publishing. Available at: [Link]

-

Green Chemistry. (2022). Multifunctional 3-cyanopyridine compounds: synthesis based on a tandem reaction with 100% atom economy and their applications. RSC Publishing. Available at: [Link]

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]

-

Bagley, M. C., Fusillo, V., Jenkins, R. L., Lubinu, M. C., & Mason, C. (2011). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. PMC. Available at: [Link]

-

Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. Available at: [Link]

-

Abdelkhalik, M. M., et al. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

Eltayyeb, M., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Result of one-pot reaction of ethyl acetoacetate, malononitrile, and benzaldehyde under different catalysts. Available at: [Link]

-

Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PMC. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

-

Supporting Information. (n.d.). 13 - Supporting Information. Available at: [Link]

-

ChemRxiv. (n.d.). Synthesis of Benzenes from Pyridines via N to C switch. Available at: [Link]

-

ResearchGate. (n.d.). Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. Available at: [Link]

- Google Patents. (n.d.). CN101602722A - The synthetic method of 3-cyanopyridine.

-

ResearchGate. (n.d.). One-pot synthesis of.... Available at: [Link]

-

ResearchGate. (n.d.). Guareschi–Thorpe condensation. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Photophysical Properties of Ethyl 3,6-Diamino-4-aryl-5-cyanothieno[2,3-b]pyridine-2-carboxylates. Available at: [Link]

-

International Journal of Industrial Engineering Computations. (2010). Green approach: A simple one-pot synthesis of pyranopyrazoles scaffold. Available at: [Link]

-

Inorganic Chemistry. (2022). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Available at: [Link]

-

Journal of Applied Chemical Research. (2017). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Available at: [Link]

-

ResearchGate. (n.d.). Guareschi–Thorpe reaction in water using ammonium carbonate. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Ethyl {[5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetate. Available at: [Link]

-

ResearchGate. (n.d.). One-Pot Synthesis of 3-Cyano-2-pyridones. Available at: [Link]

-

Journal of Medicinal Chemistry. (1993). Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. Available at: [Link]

-

ResearchGate. (n.d.). Iodine mediated one-pot synthesis of 3-cyano and 3-cyano-4-methylcoumarins. Available at: [Link]

-

ResearchGate. (n.d.). Straightforward Access to Ethyl 3-Aminofuropyridine-2-carboxylates from 1-Chloro-2-cyano- or 1-Hydroxy-2-cyano-Substituted Pyridines. Available at: [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. scielo.br [scielo.br]

- 3. Buy this compound | 1407521-95-2 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Multicomponent Synthesis of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Pyridines and the Efficiency of Multicomponent Reactions

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to numerous pharmaceuticals, agrochemicals, and functional materials, owing to their diverse biological activities and unique chemical properties.[1][2] Among the vast family of pyridine-containing molecules, Ethyl 3-cyano-4-phenylpyridine-2-carboxylate stands out as a significant synthetic intermediate. Its structure, featuring a cyano group, an ester, and a phenyl substituent on the pyridine ring, offers multiple points for further chemical elaboration, making it a valuable building block for more complex molecules.[1] This compound and its derivatives have shown promise as potential antitumor and antimicrobial agents, highlighting their importance in drug discovery programs.[1]

Traditionally, the synthesis of complex organic molecules like substituted pyridines involved multi-step processes that were often inefficient and time-consuming.[2] However, the advent of multicomponent reactions (MCRs) has revolutionized synthetic organic chemistry.[2][3][4] MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates substantial parts of all the starting materials.[2] This approach is highly valued for its atom economy, operational simplicity, and the ability to rapidly generate molecular diversity.[2][5] This guide provides a detailed exploration of the multicomponent synthesis of this compound, focusing on the underlying principles, experimental protocols, and mechanistic insights.

Synthetic Strategies: A Focus on Hantzsch-Inspired and Bohlmann-Rahtz Methodologies

The synthesis of the pyridine ring can be achieved through various condensation and cyclization strategies.[5] For the target molecule, a prominent and efficient approach is a Hantzsch-inspired multicomponent reaction.[1][6] Another relevant, though distinct, methodology is the Bohlmann-Rahtz pyridine synthesis, which offers a versatile route to substituted pyridines.[7][8][9][10]

Hantzsch-Inspired Four-Component Reaction

A highly effective method for synthesizing this compound involves a one-pot, four-component reaction. This strategy is a modification of the classic Hantzsch pyridine synthesis.[6]

Core Reactants:

-

Aromatic Aldehyde: Benzaldehyde (provides the C4-phenyl group).

-

β-Ketoester: Ethyl acetoacetate (contributes to the pyridine backbone and the C2-carboxylate group).

-

Active Methylene Compound: Malononitrile (serves as the source of the C3-cyano group and the C5-position).

-

Ammonia Source: Ammonium acetate (provides the nitrogen atom for the pyridine ring).

The reaction proceeds through a cascade of intermediates, including Knoevenagel condensation and Michael addition, followed by cyclization and aromatization to yield the final pyridine product.[11]

Mechanistic Insights

The reaction mechanism is a well-orchestrated sequence of events that efficiently constructs the pyridine ring. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting.

Figure 1: A simplified workflow of the Hantzsch-inspired multicomponent synthesis.

Experimental Protocol: A Representative Procedure

This protocol outlines a general method for the synthesis of this compound.

Materials:

-

Benzaldehyde

-

Ethyl acetoacetate

-

Malononitrile

-

Ammonium acetate

-

Ethanol (solvent)

-

Piperidine (catalyst, optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzaldehyde, ethyl acetoacetate, and malononitrile in ethanol.

-

Add a slight excess of ammonium acetate (e.g., 1.2 equivalents).

-

Add a catalytic amount of piperidine (a few drops).

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice with stirring.

-

The solid product that precipitates is collected by filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Data Presentation:

| Reactant | Molar Ratio | Role |

| Benzaldehyde | 1 | C4-phenyl source |

| Ethyl Acetoacetate | 1 | C2, C3, and ester source |

| Malononitrile | 1 | Cyano and C5 source |

| Ammonium Acetate | 1.2 | Nitrogen source |

| Piperidine | Catalytic | Base catalyst |

| Ethanol | Solvent | Reaction medium |

Table 1: Stoichiometry and roles of reactants in the Hantzsch-inspired synthesis.

The Bohlmann-Rahtz Pyridine Synthesis: An Alternative Pathway

The Bohlmann-Rahtz synthesis provides another powerful method for constructing substituted pyridines.[7][8][9][10] While not the most direct route to the title compound in a single multicomponent step, its principles are important for understanding pyridine synthesis. This two-step process involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration.[7][9][10]

A key advantage of the Bohlmann-Rahtz approach is that it directly yields the aromatic pyridine without needing a separate oxidation step, a requirement in the Hantzsch synthesis.[7] Modern modifications have enabled one-pot versions by generating the enamine in situ, often using ammonium acetate as the amino group source.[7][9]

Mechanistic Overview

Sources

- 1. Buy this compound | 1407521-95-2 [smolecule.com]

- 2. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 8. synarchive.com [synarchive.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 11. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

"Ethyl 3-cyano-4-phenylpyridine-2-carboxylate" derivatives and analogs

An In-depth Technical Guide to Ethyl 3-cyano-4-phenylpyridine-2-carboxylate Derivatives and Analogs

Authored by a Senior Application Scientist

Foreword: The Enduring Relevance of the Pyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity for biological interaction. The pyridine ring is a quintessential example, forming the core of numerous FDA-approved drugs and acting as a cornerstone in modern drug design.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3]

This guide focuses on a specific, highly functionalized subclass: derivatives and analogs of This compound . This core structure, characterized by a pyridine ring substituted with cyano, phenyl, and ethyl carboxylate groups, serves as a versatile template for synthetic elaboration.[4] Its derivatives have garnered significant attention, particularly as promising anticancer agents, by targeting critical cellular pathways involved in oncogenesis.[5][6]

This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview. We will delve into the synthetic logic, explore the nuanced structure-activity relationships (SAR), and present detailed protocols to empower further investigation and innovation in this promising chemical space.

Section 1: The Synthetic Landscape: Constructing the Core

The synthesis of the 3-cyano-4-phenylpyridine core is amenable to several efficient strategies, with multicomponent reactions (MCRs) being particularly favored for their elegance and atom economy.[7] These one-pot procedures allow for the rapid assembly of complex molecular architectures from simple, readily available starting materials.

Primary Synthetic Route: Hantzsch-Inspired Multicomponent Reaction

A prominent and highly efficient method for constructing the pyridine ring is a Hantzsch-inspired condensation reaction.[4] This approach typically involves the condensation of a β-ketoester (like ethyl acetoacetate), an aldehyde (e.g., benzaldehyde derivatives), and a cyano-activated methylene compound (such as malononitrile), with an ammonia source (like ammonium acetate).[2][4] This convergence strategy is valued for its operational simplicity and ability to generate diverse libraries of compounds by varying the initial building blocks.

The causality behind this choice lies in its efficiency: multiple bonds are formed in a single operation, minimizing purification steps and resource expenditure, which is a critical consideration in both academic and industrial drug discovery.

Caption: Workflow for a one-pot multicomponent synthesis of the target pyridine scaffold.

Post-Synthetic Modifications: Diversifying the Scaffold

The parent ester offers several reactive handles for further chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. Key transformations include:

-

Ester Hydrolysis: The ethyl carboxylate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[4] This introduces a key hydrogen bond donor/acceptor and a potential coordination site for metal-based catalysts or biological targets.

-

Nucleophilic Substitution/Transformation of the Cyano Group: The cyano group is a versatile functional group that can participate in various reactions, including nucleophilic substitutions, allowing for the introduction of diverse substituents.[4]

-

Cyclization Reactions: The functional groups on the pyridine ring can be used to construct fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which have shown potent biological activity.[4][5]

Section 2: Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated significant potential across several therapeutic areas, with anticancer activity being the most extensively investigated.[7]

Anticancer Activity: Targeting Oncogenic Kinases

A substantial body of research highlights the potent cytotoxic effects of these compounds against a variety of human cancer cell lines.[8] The mechanism often involves the inhibition of key protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[5][6]

Key Molecular Targets:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.

-

HER-2 (Human Epidermal Growth Factor Receptor 2): Overexpressed in certain types of breast cancer, HER-2 is a receptor tyrosine kinase that promotes aggressive cell growth.

-

PIM-1 Kinase: An oncogenic serine/threonine kinase that plays a role in cell survival and proliferation, making it an attractive target for cancer therapy.[6][9]

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of cyanopyridines.

Quantitative Analysis of Cytotoxicity

The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. The table below synthesizes data from multiple studies, showcasing the activity against common cancer cell lines.

| Compound ID | Substitution on Phenyl Ring | Target Cell Line | IC₅₀ (µM) | Reference |

| 5a | Unsubstituted | MCF-7 | 1.77 | [5] |

| 5a | Unsubstituted | HepG2 | 2.71 | [5] |

| 5e | 4-OCH₃ | MCF-7 | 1.39 | [5] |

| 6b | 4-Cl | HepG2 | 2.68 | [5] |

| 7b | 4-Cl | MCF-7 | 6.22 | [5] |

| 7h | (6-position: 3-pyridyl) | MCF-7 | 1.89 | [6] |

| 8f | (6-position: 2-naphthyl) | MCF-7 | 1.69 | [6] |

| 8a | (Fused Pyrano[3,2-c]pyridine) | A549 (Lung) | 0.83 | [9] |

Note: The structures of compounds 7h, 8f, and 8a are more complex derivatives built upon the core scaffold. This data illustrates the potent, low-micromolar activity achievable with this chemical class.

Other Bioactivities

Beyond oncology, these scaffolds are being explored for other therapeutic applications. Research indicates potential as antimicrobial agents and for the treatment of cardiovascular diseases, underscoring the chemical versatility of the cyanopyridine core.[4][7][10]

Section 3: Structure-Activity Relationships (SAR)

Understanding the relationship between molecular structure and biological activity is paramount for rational drug design.[11][12] SAR studies on cyanopyridine derivatives have yielded critical insights for optimizing potency and selectivity.

-

Substitution on the 4-Phenyl Ring: The electronic nature and position of substituents on the C4-phenyl ring significantly modulate activity.[5] For instance, electron-withdrawing groups like chlorine (4-Cl) can enhance potency against certain cell lines.[5]

-

Substitution at the 6-Position: Replacing the hydrogen at the C6-position with various aryl or heteroaryl groups has proven to be a fruitful strategy. A 2-naphthyl group (compound 8f ) and a 3-pyridyl group (compound 7h ) both resulted in potent PIM-1 kinase inhibitors with strong anti-breast cancer activity.[6]

-

Fused Ring Systems: Elaboration of the core into fused bicyclic or tricyclic systems, such as pyridopyrimidines, can drastically alter the activity profile. However, this is not always beneficial; in one study, the addition of a 2-methyl group to a fused pyrimidine ring led to a sevenfold decrease in activity against HepG2 cells.[5]

Caption: Key structure-activity relationship points for the cyanopyridine scaffold.

Section 4: Field-Proven Experimental Protocols